Cas no 507272-16-4 (Methyl 6-(methylsulfonyl)-1h-indole-2-carboxylate)

Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate is a versatile indole derivative with a methylsulfonyl substituent at the 6-position and a carboxylate ester at the 2-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. The methylsulfonyl group enhances reactivity and selectivity in cross-coupling reactions, while the ester functionality allows for further derivatization. Its structural features make it useful in medicinal chemistry for constructing heterocyclic scaffolds. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its well-defined reactivity profile enables precise modifications, making it a practical choice for researchers exploring indole-based compounds.
Methyl 6-(methylsulfonyl)-1h-indole-2-carboxylate structure
507272-16-4 structure
Product Name:Methyl 6-(methylsulfonyl)-1h-indole-2-carboxylate
CAS No:507272-16-4
MF:C11H11NO4S
MW:253.274341821671
MDL:MFCD07357551
CID:3056377
PubChem ID:7141904
Update Time:2025-05-24

Methyl 6-(methylsulfonyl)-1h-indole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 6-(methylsulfonyl)-1h-indole-2-carboxylate
    • ZFLXQNAZGIWXQR-UHFFFAOYSA-N
    • STK893882
    • methyl 6-methylsulfonyl-1H-indole-2-carboxylate
    • BBL021176
    • 507272-16-4
    • AKOS005144380
    • Methyl6-methylsulfonyl-1H-indole-2-carboxylate
    • SCHEMBL5115728
    • CS-0367264
    • methyl6-(methylsulfonyl)-1H-indole-2-carboxylate
    • 2-carbomethoxy-6-methylsulfonylindole
    • MDL: MFCD07357551
    • Inchi: 1S/C11H11NO4S/c1-16-11(13)10-5-7-3-4-8(17(2,14)15)6-9(7)12-10/h3-6,12H,1-2H3
    • InChI Key: ZFLXQNAZGIWXQR-UHFFFAOYSA-N
    • SMILES: S(C)(C1C=CC2C=C(C(=O)OC)NC=2C=1)(=O)=O

Computed Properties

  • Exact Mass: 253.04087901Da
  • Monoisotopic Mass: 253.04087901Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 400
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 84.6Ų

Methyl 6-(methylsulfonyl)-1h-indole-2-carboxylate Pricemore >>

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Additional information on Methyl 6-(methylsulfonyl)-1h-indole-2-carboxylate

Comprehensive Overview of Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate (CAS No. 507272-16-4)

Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate (CAS No. 507272-16-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This indole derivative is characterized by its unique molecular structure, featuring a methylsulfonyl group at the 6-position and a methyl ester at the 2-position of the indole ring. Its CAS number 507272-16-4 serves as a critical identifier for researchers and regulatory bodies, ensuring precise tracking and documentation in scientific literature.

The compound's structural features make it a valuable intermediate in the synthesis of bioactive molecules. Indole derivatives, such as Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate, are widely explored for their potential applications in drug discovery, particularly in targeting kinase inhibitors and anti-inflammatory agents. Recent studies highlight its role in modulating cellular pathways, aligning with the growing demand for precision medicine and personalized therapeutics.

In the context of green chemistry and sustainable synthesis, researchers are increasingly focusing on optimizing the production of Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate to minimize environmental impact. This aligns with global trends toward eco-friendly chemical processes and the reduction of hazardous byproducts. The compound's stability under various conditions also makes it a candidate for high-throughput screening in combinatorial chemistry.

From a commercial perspective, the demand for CAS No. 507272-16-4 is driven by its utility in pharmaceutical intermediates and agrochemical formulations. Companies specializing in custom synthesis and contract research organizations (CROs) often seek this compound for client projects, reflecting its versatility in R&D. Additionally, its relevance in cancer research and neurodegenerative disease studies has sparked interest among academic and industrial researchers alike.

Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to characterize Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate, ensuring purity and consistency for experimental use. The compound's spectral data and chromatographic profiles are well-documented, facilitating its integration into standardized protocols.

As the scientific community continues to explore novel indole-based scaffolds, Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate remains a focal point for innovation. Its compatibility with catalytic reactions and bioconjugation techniques further expands its potential applications. With ongoing advancements in cheminformatics and AI-driven drug design, this compound is poised to play a pivotal role in next-generation therapeutic development.

In summary, Methyl 6-(methylsulfonyl)-1H-indole-2-carboxylate (CAS No. 507272-16-4) exemplifies the intersection of structural complexity and functional versatility in modern organic chemistry. Its relevance to drug discovery, sustainable synthesis, and material science underscores its importance as a research tool and industrial intermediate.

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